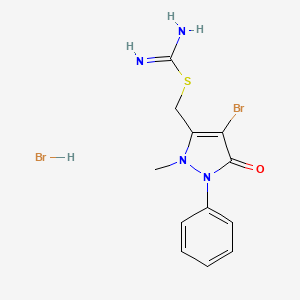

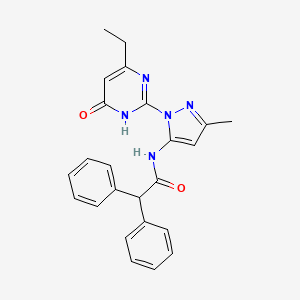

((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Properties

The compound exhibits a broad spectrum of antimicrobial action, making it a potential candidate for novel antimicrobial drugs . Researchers have investigated its efficacy against bacteria, fungi, and other pathogens. Further studies could explore its mechanism of action and optimize its potency.

Anticancer Activity

Indole derivatives, including this compound, have attracted attention for their potential in cancer treatment. Their ability to inhibit cancer cell growth and induce apoptosis makes them promising candidates for drug development. Investigating the specific pathways affected by this compound could provide valuable insights .

Neuroprotective Applications

Indole derivatives have been explored for their neuroprotective effects. This compound might play a role in preserving neuronal health, potentially benefiting conditions like Alzheimer’s disease, Parkinson’s disease, or stroke. Investigating its impact on neural pathways and cellular processes is crucial .

Heterocyclic Synthesis

Given its indole moiety, this compound contributes to the construction of indole-based alkaloids. Researchers have used various synthetic methods, such as the Fischer indole synthesis, to create indole derivatives. Understanding its reactivity and exploring novel synthetic routes could enhance its utility .

Drug Design and Optimization

Indole derivatives serve as building blocks in medicinal chemistry. Researchers can modify this compound’s structure to fine-tune its properties, aiming for improved bioavailability, selectivity, and reduced side effects. Computational studies and in vitro assays can guide drug design efforts .

Chemical Biology and Enzyme Inhibition

Indoles often interact with enzymes and receptors. Investigating whether this compound acts as an enzyme inhibitor or modulator could lead to applications in chemical biology, drug discovery, and personalized medicine .

Natural Product Synthesis

Indole-containing natural products play essential roles in cell biology. Researchers can use this compound as a precursor for synthesizing alkaloids or other bioactive molecules. Its unique structure may contribute to the diversity of natural product libraries .

Propriétés

IUPAC Name |

(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4OS.BrH/c1-16-9(7-19-12(14)15)10(13)11(18)17(16)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHMYACWWFUUTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=N)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2414542.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)

![methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2414553.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)

![1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2414562.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)